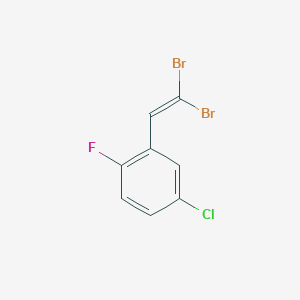

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

Description

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Propriétés

IUPAC Name |

4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGTYTYJWCHVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=C(Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-chloro-1-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene may involve large-scale halogenation reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atoms can be oxidized to form bromine-containing derivatives.

Reduction: Reduction reactions can be used to remove halogen atoms, leading to the formation of different derivatives.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Bromine oxides and other oxidized derivatives.

Reduction Products: Derivatives with fewer halogen atoms.

Substitution Products: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Case Study 1: Fluorination Reaction

In a controlled laboratory setting, researchers successfully fluorinated 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene using TBAF·3H₂O. The reaction demonstrated excellent yields and regioselectivity, highlighting the compound's utility in synthesizing fluorinated aromatic compounds essential for medicinal chemistry.

Case Study 2: Synthesis of Benzoxazole Derivatives

A group of chemists explored the coupling reaction between 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene and various 2-aminophenols. The resulting benzoxazole derivatives exhibited significant biological activity against several bacterial strains, indicating the compound's potential role in developing new antibiotics.

Summary

The applications of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene span across various fields including organic synthesis and medicinal chemistry. Its unique chemical structure allows for diverse reactions that yield important intermediates for pharmaceuticals and materials science. As research continues to uncover more about this compound's properties and potential uses, it may play an increasingly significant role in scientific advancements.

Mécanisme D'action

The mechanism by which 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

2-(2,2-Dibromovinyl)benzene: Similar structure but lacks the chlorine and fluorine atoms.

2-(2,2-Dibromovinyl)thiophene: Similar halogenated structure but with a thiophene ring instead of benzene.

2-(2,2-Dibromovinyl)furan: Similar halogenated structure but with a furan ring instead of benzene.

Uniqueness: 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene is unique due to its combination of halogen atoms on the benzene ring, which imparts distinct chemical properties compared to its similar compounds. This combination allows for a wider range of chemical reactions and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene, also known by its CAS number 1881272-50-9, is a halogenated aromatic compound with potential biological activity. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.

- Molecular Formula : C6H3Br2ClF

- Molecular Weight : 241.35 g/mol

- Boiling Point : 180°C

- Density : 1.74 g/cm³

Biological Activity Overview

Research indicates that 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene exhibits various biological activities, primarily related to its toxicity profile and potential applications in pest control.

Toxicological Profile

The compound is classified under several toxicity categories:

- Acute Toxicity : Classified as Acute Tox. 3 (H301) indicating it is toxic if swallowed.

- Skin and Eye Irritation : Causes skin irritation (H312) and serious eye damage (H318).

- Respiratory Effects : May cause respiratory irritation (H335).

These classifications suggest that the compound poses significant risks upon exposure, necessitating careful handling and usage guidelines.

The biological activity of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene can be attributed to its interaction with biological macromolecules. The halogen substituents may influence its reactivity with enzymes or receptors in living organisms.

Case Studies

- Neurotoxicity Studies : In a study assessing neurotoxic effects, exposure to halogenated compounds similar to 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene resulted in alterations in neurotransmitter levels and oxidative stress markers in animal models. Such findings indicate potential neurotoxic effects that warrant further investigation into this compound's impact on neurological health .

- Pesticidal Activity : The compound has been evaluated for its efficacy as a pesticide. In agricultural studies, it demonstrated significant insecticidal activity against common pests, suggesting potential utility in crop protection. Its mechanism likely involves disruption of normal physiological functions in target species, although specific pathways remain to be elucidated .

Research Findings

A comprehensive review of the literature reveals the following key findings regarding the biological activity of 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.